molecular formula C24H19N3O2S3 B3275555 (2E)-7-methyl-N-(2-methylphenyl)-3-oxo-5-(thiophen-2-yl)-2-[(thiophen-2-yl)methylidene]-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 627038-60-2

(2E)-7-methyl-N-(2-methylphenyl)-3-oxo-5-(thiophen-2-yl)-2-[(thiophen-2-yl)methylidene]-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B3275555
CAS No.: 627038-60-2
M. Wt: 477.6 g/mol
InChI Key: AYJULUGMTOHBOQ-CPNJWEJPSA-N
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Description

This compound belongs to the thiazolo[3,2-a]pyrimidine family, a class of heterocyclic molecules known for their structural complexity and diverse pharmacological activities. The molecule features a fused thiazole-pyrimidine core with a 3-oxo group, a 7-methyl substituent, and two thiophene moieties (at C5 and the 2-position).

The synthesis of such compounds typically involves multi-step reactions, including the Biginelli reaction for pyrimidine ring formation, followed by cyclization with thiourea derivatives and functionalization via substitution or condensation reactions .

Properties

IUPAC Name

(2E)-7-methyl-N-(2-methylphenyl)-3-oxo-5-thiophen-2-yl-2-(thiophen-2-ylmethylidene)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O2S3/c1-14-7-3-4-9-17(14)26-22(28)20-15(2)25-24-27(21(20)18-10-6-12-31-18)23(29)19(32-24)13-16-8-5-11-30-16/h3-13,21H,1-2H3,(H,26,28)/b19-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYJULUGMTOHBOQ-CPNJWEJPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=C(N=C3N(C2C4=CC=CS4)C(=O)C(=CC5=CC=CS5)S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1NC(=O)C2=C(N=C3N(C2C4=CC=CS4)C(=O)/C(=C\C5=CC=CS5)/S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-7-methyl-N-(2-methylphenyl)-3-oxo-5-(thiophen-2-yl)-2-[(thiophen-2-yl)methylidene]-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-aminothiophene with a suitable aldehyde to form an intermediate Schiff base. This intermediate is then cyclized with a β-keto ester under acidic conditions to yield the thiazolopyrimidine core. Subsequent functionalization steps, such as methylation and carboxamidation, are carried out to introduce the desired substituents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow reactors may be employed to scale up the production process, ensuring consistent quality and reducing production costs.

Chemical Reactions Analysis

Types of Reactions

(2E)-7-methyl-N-(2-methylphenyl)-3-oxo-5-(thiophen-2-yl)-2-[(thiophen-2-yl)methylidene]-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The methyl and thiophene groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene rings yields sulfoxides or sulfones, while reduction of the carbonyl group results in the formation of alcohols.

Scientific Research Applications

(2E)-7-methyl-N-(2-methylphenyl)-3-oxo-5-(thiophen-2-yl)-2-[(thiophen-2-yl)methylidene]-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding.

    Medicine: Potential therapeutic applications include its use as an anti-inflammatory, antimicrobial, or anticancer agent.

    Industry: The compound’s chemical properties make it suitable for use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-7-methyl-N-(2-methylphenyl)-3-oxo-5-(thiophen-2-yl)-2-[(thiophen-2-yl)methylidene]-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s structure allows it to fit into the active sites of these targets, either inhibiting or activating their function. The pathways involved in these interactions can vary depending on the specific biological context.

Comparison with Similar Compounds

Comparison with Similar Thiazolo[3,2-a]pyrimidine Derivatives

Structural and Electronic Differences

Thiazolo[3,2-a]pyrimidine derivatives vary primarily in substituents at C2, C5, and C4. Key structural comparisons are summarized below:

Compound C2 Substituent C5 Substituent C6 Substituent Key Features
Target Compound Thiophen-2-ylmethylidene Thiophen-2-yl N-(2-methylphenyl)carboxamide Dual thiophene groups enhance π-conjugation; carboxamide aids H-bonding
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-TMB*)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate 2,4,6-Trimethoxybenzylidene Phenyl Ethyl carboxylate Trimethoxybenzylidene increases steric bulk; carboxylate improves solubility
Ethyl 3-amino-5-aryl-2-cyano-7-methyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate Cyano Aryl Ethyl carboxylate Amino and cyano groups enable nucleophilic reactivity; lower π-conjugation
Thiadiazolo[3,2-a]pyrimidine derivatives Thiadiazole ring Variable Carboxamide or ester Thiadiazole introduces additional sulfur heteroatoms; altered bioactivity

*TMB = Trimethoxybenzylidene

Key Observations :

  • Thiophene vs. Phenyl/Methoxy Groups : The target compound’s thiophene substituents introduce sulfur atoms into the aromatic system, which may improve redox activity and binding to metal ions compared to phenyl or methoxy analogs .
  • Carboxamide vs.
  • Crystal Packing : Derivatives with bulky substituents (e.g., trimethoxybenzylidene in ) exhibit larger dihedral angles between fused rings (80.94°), reducing π-π stacking efficiency. Thiophene-based analogs likely exhibit intermediate angles due to smaller substituents.

Biological Activity

The compound (2E)-7-methyl-N-(2-methylphenyl)-3-oxo-5-(thiophen-2-yl)-2-[(thiophen-2-yl)methylidene]-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a member of the thiazolo[3,2-a]pyrimidine family, which has gained attention due to its potential biological activities. This article provides a comprehensive review of its biological activity, including antiviral properties, cytotoxicity, and mechanisms of action.

Chemical Structure and Properties

The compound features a complex structure characterized by multiple heterocycles and functional groups that contribute to its biological activity. The presence of thiophene rings and a thiazolo-pyrimidine core is significant for its interaction with biological targets.

Molecular Formula and Weight

  • Molecular Formula : C₁₈H₁₅N₃O₂S₂
  • Molecular Weight : 385.46 g/mol

Antiviral Activity

Recent studies have highlighted the antiviral potential of compounds similar to this compound. For instance:

  • Inhibition of HIV : Analogous compounds have demonstrated significant anti-HIV activity with EC50 values in the low micromolar range. For example, certain derivatives showed EC50 values as low as 0.0078 μM against wild-type HIV-1 .
  • Inhibition of Hepatitis C Virus (HCV) : Compounds from the same class have been reported to inhibit HCV NS5B RNA polymerase with IC50 values ranging from 31.9 μM to 32.2 μM .

Cytotoxicity

Cytotoxicity assays have indicated that while some derivatives exhibit potent antiviral effects, they also possess varying degrees of cytotoxicity:

CompoundEC50 (μM)CC50 (μM)Therapeutic Index
Compound A0.0078800102.56
Compound B0.35250714.29

A lower CC50 value indicates higher cytotoxicity; thus, the therapeutic index is crucial for evaluating the safety profile of these compounds.

The mechanisms through which these compounds exert their biological effects include:

  • Inhibition of Viral Enzymes : Compounds similar to this compound have been shown to inhibit key viral enzymes such as reverse transcriptase and RNA polymerase.
  • Interaction with Cellular Targets : The thiazolo-pyrimidine core may interact with cellular proteins involved in viral replication and pathogenesis.

Study on Antiviral Efficacy

A recent study evaluated a series of thiazolo-pyrimidine derivatives for their antiviral efficacy against HIV and HCV. The results indicated that modifications in the thiophene substituents significantly enhanced antiviral activity while maintaining acceptable cytotoxicity levels.

Study on Structure-Activity Relationship (SAR)

Research focusing on the SAR of thiazolo-pyrimidine compounds revealed that specific substitutions at the N-position and thiophene rings could dramatically alter biological activity. For instance, introducing halogen atoms increased binding affinity to viral targets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
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(2E)-7-methyl-N-(2-methylphenyl)-3-oxo-5-(thiophen-2-yl)-2-[(thiophen-2-yl)methylidene]-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Reactant of Route 2
Reactant of Route 2
(2E)-7-methyl-N-(2-methylphenyl)-3-oxo-5-(thiophen-2-yl)-2-[(thiophen-2-yl)methylidene]-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

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